molecular formula C14H14FNO4S B2646233 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide CAS No. 1448060-29-4

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide

Cat. No. B2646233
CAS RN: 1448060-29-4
M. Wt: 311.33
InChI Key: BRGIEGNBBJBBMW-UHFFFAOYSA-N
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Description

“5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide” is a chemical compound. It is a derivative of 2-fluorobenzenesulfonyl chloride . The compound is used for scientific research and development .


Synthesis Analysis

The synthesis of such compounds is often based on the reaction of double (threefold) nucleophilic substitution of atoms of fluorine (sulfonyl groups) with 1,4-dinucleophiles . 2-Fluorobenzenesulfonyl chloride, a key component in the synthesis, can be prepared from o-benzenedisulfonyl fluoride . It may be used in the preparation of various furan derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a furan ring, a sulfonyl group, a fluorobenzyl group, and a carboxamide group . The exact structure would require more specific information or computational chemistry analysis.

Scientific Research Applications

Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives

This study investigates the structure-activity relationships of hypoglycemic benzoic acid derivatives, leading to the development of repaglinide, a therapeutic for type 2 diabetes. Repaglinide's efficacy demonstrates the potential of these derivatives in medical applications, highlighting the importance of specific structural modifications for enhanced activity. The research provides insights into the pharmacophoric groups essential for hypoglycemic activity and proposes a general pharmacophore model suitable for developing future therapeutics in diabetes management (Grell et al., 1998).

Carbonic Anhydrase Inhibitors

This study explores the inhibition of tumor-associated carbonic anhydrase IX by halogenated sulfonamides, including derivatives similar in structural complexity to the query compound. The findings reveal the potential of these inhibitors as antitumor agents, underscoring the diverse applications of sulfonamide derivatives in targeting specific enzymes associated with cancer (Ilies et al., 2003).

Studies on HIV Integrase Inhibitors

Research into the metabolism and disposition of potent HIV integrase inhibitors utilizing 19F-NMR spectroscopy demonstrates the application of fluorinated compounds in studying drug metabolism. This work supports the development of effective HIV treatments by providing valuable data on the metabolic fate and excretion of these inhibitors (Monteagudo et al., 2007).

Class III Antiarrhythmic Activity of Substituted Benzamides and Sulfonamides

The synthesis and evaluation of 4-[(methylsulfonyl)amino]benzamides and sulfonamides for their Class III antiarrhythmic activity highlight the therapeutic potential of such compounds in treating arrhythmias. This study contributes to the understanding of the molecular basis for the antiarrhythmic effects of sulfonamide derivatives (Ellingboe et al., 1992).

properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfonylmethyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4S/c1-16-14(17)13-7-6-11(20-13)9-21(18,19)8-10-4-2-3-5-12(10)15/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGIEGNBBJBBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(O1)CS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide

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